

Physical and chemical properties of Okamurallene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Okamurallene

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Okamurallene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okamurallene is a halogenated C15 acetogenin, a class of secondary metabolites derived from the polyketide pathway, isolated from the marine red algae of the Laurencia genus. First identified from Laurencia okamurai and later from Laurencia intricata, this marine natural product possesses a unique molecular architecture characterized by a bromoallene terminus and a bicyclic ether core containing a cyclopropane ring. This document provides a detailed overview of the known physical and chemical properties of **Okamurallene**, its spectroscopic data, and the experimental protocols for its isolation and characterization. While its biological activity has been noted as weak against certain protozoa, detailed mechanistic studies and its potential in drug development remain largely unexplored.

Physicochemical Properties

Okamurallene is an oily substance with a defined optical activity. Its molecular formula has been established as $C_{15}H_{16}Br_2O_3$, with a corresponding molecular weight of 404.10 g/mol .^[1]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ Br ₂ O ₃	[1]
Molecular Weight	404.10 g/mol	[1]
Physical State	Oil	[1]
Specific Rotation	[α] _D +160° (c, CHCl ₃)	[1]
Source Organisms	Laurencia okamurai, Laurencia intricata	[1][2]
Compound Class	C15 Acetogenin	[2][3]

Chemical Structure

The structure of **Okamurallene** is notable for its complex and unusual features for a natural product. It is a non-terpenoid C15 compound containing a bromoallene moiety, which is relatively rare in nature. The core of the molecule is a 2,6-dioxabicyclo[3.3.0]octane system.[3] The absolute stereochemistry has also been determined.

Spectroscopic Data

The structural elucidation of **Okamurallene** was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

¹³C NMR Spectroscopy

The bromoallene group gives rise to characteristic signals in the ¹³C NMR spectrum, with the central carbon of the allene appearing at a very low field.[3]

Carbon Atom	Chemical Shift (δ) ppm
1	~70
2	~200
3	~100
Others	Data not fully available in searched literature

^1H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the allenic protons, as well as protons on the bicyclic core and the cyclopropane ring. The coupling constant between the allenic protons is approximately 6 Hz.[3]

(Specific ^1H NMR data for the full molecule is not detailed in the readily available literature.)

Infrared (IR) Spectroscopy

(Specific IR absorption frequencies for **Okamurallene** are not detailed in the readily available literature.)

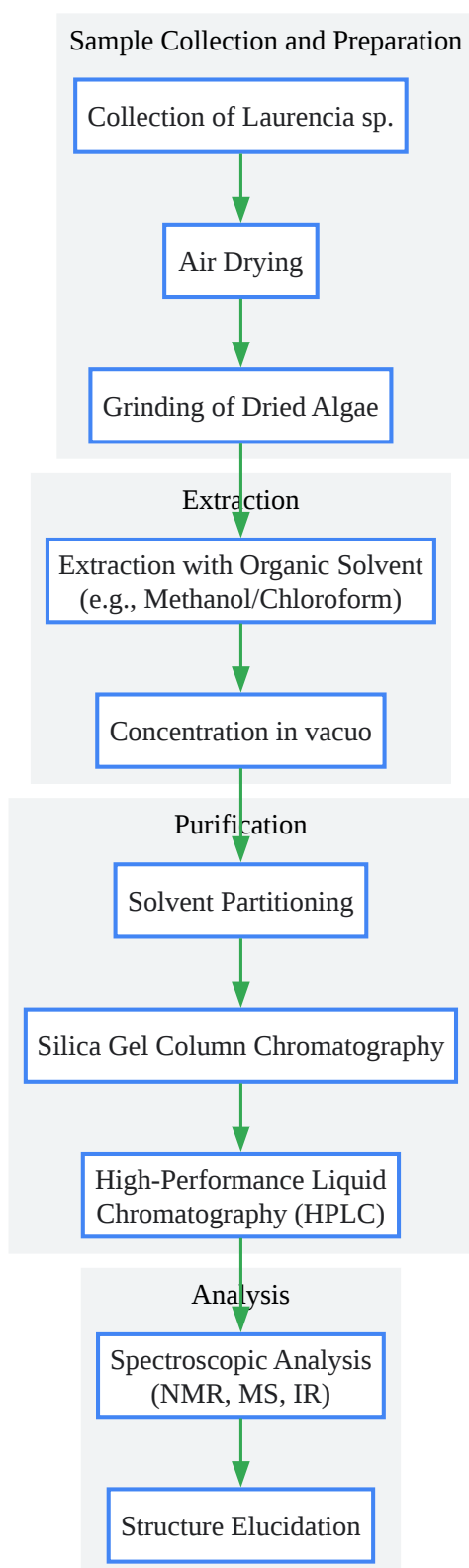
Mass Spectrometry (MS)

(Specific mass spectrometry fragmentation data for **Okamurallene** is not detailed in the readily available literature.)

Experimental Protocols

Isolation of Okamurallene

The following is a generalized workflow for the isolation of **Okamurallene** from Laurencia species, based on typical methods for the separation of marine natural products.



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- To cite this document: BenchChem. [Physical and chemical properties of Okamurallene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14411414#physical-and-chemical-properties-of-okamurallene]

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